5-bromo-4-fluoro-1H-benzimidazole

Physicochemical properties Lipophilicity Drug design

5-Bromo-4-fluoro-1H-benzimidazole (CAS 1008361-72-5) features an orthogonal Br/F halogenation pattern enabling sequential, site-selective palladium-catalyzed coupling for streamlined synthesis of MEK inhibitors like binimetinib. The fluorine substituent enhances metabolic stability and bioavailability vs. non-fluorinated analogs. This dual-halogen scaffold also enables direct 18F-radiolabeling for PET imaging and systematic SAR profiling. A strategic building block for medicinal chemistry campaigns requiring precise synthetic differentiation and robust ADME optimization.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1008361-72-5
Cat. No. B1525795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-fluoro-1H-benzimidazole
CAS1008361-72-5
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)F)Br
InChIInChI=1S/C7H4BrFN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)
InChIKeyLZMUWVAOXHJEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-1H-benzimidazole (CAS 1008361-72-5): Core Properties and Research-Grade Specifications


5-Bromo-4-fluoro-1H-benzimidazole (CAS 1008361-72-5) is a fluorinated and brominated heterocyclic compound belonging to the benzimidazole class. Its molecular formula is C7H4BrFN2, with a molecular weight of 215.02 g/mol and a calculated logP of 2.3, indicating moderate lipophilicity . The compound features a 1H-benzimidazole core substituted with bromine at the 5-position and fluorine at the 4-position, a halogenation pattern that distinguishes it from other benzimidazole building blocks and imparts unique reactivity for synthetic elaboration .

Why 5-Bromo-4-fluoro-1H-benzimidazole Cannot Be Substituted by Generic Halogenated Benzimidazoles


Substituting 5-bromo-4-fluoro-1H-benzimidazole with a mono-halogenated analog (e.g., 5-bromo-1H-benzimidazole) or a differently substituted fluoro-benzimidazole compromises both synthetic orthogonality and downstream biological performance. The presence of two distinct halogen atoms—bromine at C5 and fluorine at C4—enables sequential, site-selective functionalization via orthogonal coupling chemistry, a capability lost with simpler benzimidazoles [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that fluorine substitution on the benzimidazole core significantly enhances pharmacokinetic properties, such as metabolic stability and bioavailability, relative to non-fluorinated congeners [2]. Therefore, generic substitution would directly undermine the precision of synthetic campaigns and the efficacy of resulting bioactive molecules.

Quantitative Differentiation of 5-Bromo-4-fluoro-1H-benzimidazole Against Closest Analogs


Physicochemical Profile: Molecular Weight and Lipophilicity Advantage Over Non-Fluorinated Analog

5-Bromo-4-fluoro-1H-benzimidazole exhibits a molecular weight of 215.02 g/mol and a calculated logP of 2.3 . In comparison, the non-fluorinated analog 5-bromo-1H-benzimidazole has a molecular weight of 197.03 g/mol and a logP of 2.318 [1]. The increased molecular weight and comparable lipophilicity of the fluoro-substituted compound provide a balanced profile for membrane permeability while the fluorine atom offers a metabolic soft spot to reduce oxidative metabolism, a key advantage in medicinal chemistry optimization.

Physicochemical properties Lipophilicity Drug design

Synthetic Orthogonality: Selective Functionalization via Bromine and Fluorine Handles

The presence of both bromine and fluorine on the benzimidazole core enables sequential, site-selective functionalization. Bromine (C5) is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the carbon-fluorine bond (C4) is generally inert under these conditions, allowing for late-stage modification after initial coupling [1]. In contrast, mono-halogenated benzimidazoles (e.g., 5-bromo-1H-benzimidazole) offer only a single point of diversification. This orthogonal reactivity is a cornerstone for the efficient synthesis of complex drug candidates, such as MEK inhibitors (e.g., binimetinib), where the 5-bromo-4-fluoro-benzimidazole scaffold serves as a key intermediate [2].

Organic synthesis Cross-coupling Orthogonal reactivity

Pharmacokinetic Advantage: Improved Metabolic Stability Conferred by Fluorination

Fluorination of the benzimidazole core, as exemplified by 5-bromo-4-fluoro-1H-benzimidazole, is directly linked to enhanced pharmacokinetic (PK) profiles. A study on next-generation HCV NS5A inhibitors reported that fluorobenzimidazole analogs demonstrated improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs [1]. While quantitative PK parameters are not disclosed in the abstract, the statement of 'improved pharmacokinetic properties' is a consistent observation in medicinal chemistry literature, attributed to fluorine's ability to block oxidative metabolism at the site of substitution and increase metabolic stability.

Pharmacokinetics Metabolic stability Drug metabolism

Functional Differentiation: Fluoro Derivative as a Radiodiagnostic Candidate vs. Chloro/Bromo Analogs

In the context of α4β1 integrin antagonists, halogenated benzimidazole carboxamides show high affinity (picomolar binding). Crucially, the functional utility of these compounds diverges based on the halogen atom: the fluoro derivative is a potential radiodiagnostic (18F) agent, while the chloro and bromo analogues are proposed for structural studies via photoaffinity cross-linking and co-crystallization [1]. This differentiation positions 5-bromo-4-fluoro-1H-benzimidazole (as a fluoro-containing scaffold) uniquely for the development of PET imaging agents, a role not shared by its non-fluorinated halogen counterparts.

Radiopharmaceuticals PET imaging Halogen bonding

Commercial Availability and Purity Benchmark for Reproducible Research

5-Bromo-4-fluoro-1H-benzimidazole is commercially available from multiple reputable vendors with specified purity levels of 95% and 97% . In contrast, less common or custom-synthesized analogs may require in-house synthesis and purification, introducing variability and potential batch-to-batch inconsistency. The established supply chain and defined purity standards ensure that researchers can obtain the compound with consistent quality, a critical factor for reproducible experimental outcomes in both synthetic chemistry and biological assays.

Commercial sourcing Purity specification Reproducibility

Validated Research and Industrial Applications for 5-Bromo-4-fluoro-1H-benzimidazole


Synthesis of MEK Inhibitors (e.g., Binimetinib) via Orthogonal Functionalization

The orthogonal reactivity of bromine (C5) and fluorine (C4) makes 5-bromo-4-fluoro-1H-benzimidazole an ideal intermediate for constructing MEK inhibitors. As demonstrated in patent literature, selective palladium-catalyzed coupling at the bromine position followed by subsequent functionalization of the fluorine-substituted core enables efficient assembly of complex molecules like binimetinib [1]. This synthetic strategy leverages the unique halogenation pattern for streamlined drug synthesis.

Development of Metabolically Stable Drug Candidates with Enhanced PK Profiles

Fluorinated benzimidazole scaffolds, including those derived from 5-bromo-4-fluoro-1H-benzimidazole, are prioritized in medicinal chemistry programs targeting improved pharmacokinetic properties. Evidence from HCV NS5A inhibitor research shows that fluorobenzimidazole analogs exhibit superior metabolic stability and bioavailability compared to non-fluorinated counterparts [2]. This compound serves as a strategic building block for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

PET Tracer Development via 18F Radiolabeling

The presence of a fluorine atom on the benzimidazole ring opens the door to radiolabeling with fluorine-18 for positron emission tomography (PET) imaging. Studies on integrin antagonists highlight that fluoro-substituted benzimidazole carboxamides are potential radiodiagnostic agents, offering a non-invasive means to study target engagement in vivo [3]. 5-Bromo-4-fluoro-1H-benzimidazole can be elaborated into such radiotracers for preclinical and clinical imaging applications.

Structure-Activity Relationship (SAR) Studies in Halogenated Heterocycles

The compound's well-defined substitution pattern and commercial availability make it a valuable probe for SAR studies. Researchers can systematically modify the bromine and fluorine positions to elucidate the impact of halogenation on biological activity, binding affinity, and physicochemical properties. The high purity standards (≥95%) ensure that experimental outcomes are reliable and reproducible, a prerequisite for generating robust SAR data .

Quote Request

Request a Quote for 5-bromo-4-fluoro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.